molecular formula C10H9N3S2 B15059682 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine

4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine

Cat. No.: B15059682
M. Wt: 235.3 g/mol
InChI Key: JFOLIJXRWUGLGN-UHFFFAOYSA-N
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Description

4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine is a benzothiazole derivative characterized by the presence of a thiocyanate (-SCN) functional group and an amine group on its core structure. The benzothiazole scaffold is known for its significant role in medicinal chemistry and materials science. Researchers value this specific compound as a versatile synthetic intermediate. The reactive thiocyanate group serves as a key handle for further chemical transformations, allowing for the synthesis of more complex molecules through the formation of thiourea, sulfonyl, or other sulfur-containing derivatives. The additional methyl groups on the benzothiazole ring can influence the compound's electronic properties and lipophilicity, which is of interest in structure-activity relationship (SAR) studies. While the specific biological profile of this dimethylated analog is under investigation, structurally similar thiocyanato-substituted benzothiazoles have been explored for their potential bioactivities. For instance, related compounds like 2-(Thiocyanatomethylthio)benzothiazole are known to function as antimicrobial agents, suggesting that the thiocyanate moiety can contribute to such biological effects . This compound is intended for research applications only, including use as a building block in organic synthesis, the development of novel pharmaceutical candidates, and as a standard in analytical chemistry. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Handling and Safety: Appropriate safety precautions should be followed. While a specific safety data sheet for this exact compound was not identified, care in handling all laboratory chemicals is advised.

Properties

Molecular Formula

C10H9N3S2

Molecular Weight

235.3 g/mol

IUPAC Name

(2-amino-4,7-dimethyl-1,3-benzothiazol-5-yl) thiocyanate

InChI

InChI=1S/C10H9N3S2/c1-5-3-7(14-4-11)6(2)8-9(5)15-10(12)13-8/h3H,1-2H3,(H2,12,13)

InChI Key

JFOLIJXRWUGLGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1SC(=N2)N)C)SC#N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

lists dichloro-substituted benzo[d]thiazol-2-amine derivatives with high structural similarity (0.93–0.98), such as 5,7-dichlorobenzo[d]thiazol-2-amine. Key differences lie in substituent type and position, which significantly alter electronic and steric properties:

Compound Name Substituents Key Structural Features
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine 4,7-Me; 5-SCN Electron-withdrawing SCN; lipophilic Me
5,7-Dichlorobenzo[d]thiazol-2-amine 5,7-Cl Electronegative Cl; increased polarity
6-Ethoxybenzo[d]thiazol-2-amine (EBT) 6-EtO Electron-donating EtO; enhanced solubility
4-(4-Methoxyphenyl)thiazol-2-amine 4-MeO-phenyl Extended conjugation; planar aromatic ring
  • Thiocyanate vs. Halogens : The -SCN group in the target compound may enhance reactivity in nucleophilic substitution compared to chloro analogues, which are more electronegative but less labile .
  • Methyl vs.
Antimicrobial and Antitubercular Activity
  • Sulfonamide derivatives (): Compounds like N-(4-nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine exhibit antitubercular activity due to nitro and benzimidazole groups enhancing target binding.
  • Thiocyanate impact : The -SCN group may alter interactions with bacterial enzymes or DNA, though direct evidence is lacking. Methyl groups could improve bioavailability compared to polar substituents .
Corrosion Inhibition ()
  • 6-Ethoxybenzo[d]thiazol-2-amine (EBT) : Shows 78% inhibition efficiency due to electron-donating ethoxy group adsorbing onto metal surfaces.
  • Target compound : The electron-withdrawing -SCN group may reduce adsorption efficiency unless compensated by methyl-induced hydrophobicity .
Anti-inflammatory Activity ()
  • 4-(4-Substitutedphenyl)-thiazol-2-amine derivatives : Anti-inflammatory activity correlates with electron-withdrawing substituents (e.g., nitro) enhancing hydrogen bonding. The -SCN group in the target compound may similarly modulate COX-2 inhibition .

Physicochemical Properties

  • Solubility : Thiocyanate’s polarity may offset methyl-induced hydrophobicity, but solubility is likely lower than methoxy derivatives (e.g., EBT) .

Q & A

Q. What are the common synthetic routes for preparing 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine?

The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A general approach involves reacting substituted benzo[d]thiazol-2-amine precursors with thiocyanating agents under reflux conditions. For example, derivatives like 4-(benzo[d]thiazol-2-yl)benzenamine are reacted with aryl isothiocyanates in DMF at reflux for 4 hours, followed by purification via column chromatography and recrystallization from ethanol . Similar protocols for thiocyanate introduction involve nucleophilic substitution or thiocyanation using reagents like KSCN in polar aprotic solvents .

Q. Which spectroscopic techniques are employed to characterize this compound?

Characterization typically includes:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity (e.g., C₉H₉ClN₂S derivatives show HRMS m/z 261.0248 [M+H]⁺) .
  • Infrared Spectroscopy (IR): Identifies functional groups like thiocyanate (C≡N stretch ~2100–2050 cm⁻¹) and NH₂ vibrations (~3300–3400 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR assign proton environments and carbon frameworks, such as methyl groups (δ 2.3–2.5 ppm) and aromatic thiazole protons .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction rates due to high dielectric constants, while ethanol facilitates recrystallization .
  • Catalysis: Acidic or basic conditions (e.g., HCl or pyridine) accelerate cyclization and thiourea formation .
  • Temperature Control: Reflux (~100–120°C) ensures complete reaction, as seen in syntheses yielding 79% for thiourea derivatives .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to model:

  • Electron Density Distribution: Active sites (e.g., thiocyanate and NH₂ groups) for corrosion inhibition or bioactivity .
  • Reactivity Descriptors: Fukui indices and HOMO-LUMO gaps quantify nucleophilic/electrophilic behavior, aiding in structure-activity relationship (SAR) studies . Becke’s exchange-correlation functionals (e.g., exact-exchange inclusion) improve accuracy in thermochemical predictions .

Q. How do structural modifications influence the biological activity of this compound?

Substituent effects are critical:

  • Methyl Groups (4,7-positions): Enhance lipophilicity, improving membrane permeability in antimicrobial assays .
  • Thiocyanate Group: Increases electron-withdrawing capacity, altering binding affinity in enzyme inhibition studies . Comparative studies on analogs like 5-bromothiazol-2-amine show reduced corrosion inhibition efficiency (42%) vs. methylated derivatives (56%) .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

Contradictions arise from variations in:

  • Experimental Design: Standardize assays (e.g., MIC for antimicrobial activity) and control pH/temperature .
  • Substituent Analysis: Systematically modify groups (e.g., replacing thiocyanate with halogens) and correlate with activity trends .
  • Computational Validation: Use DFT or molecular docking to reconcile discrepancies between experimental and theoretical data .

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